![molecular formula C16H16O2 B14491072 2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine] CAS No. 65478-51-5](/img/structure/B14491072.png)
2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is a complex organic compound characterized by a spiro linkage between a cyclobutane ring and a naphtho[2,3-b][1,4]dioxepine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the naphtho[2,3-b][1,4]dioxepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and photochromic compounds.
Mécanisme D'action
The mechanism by which 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the naphtho[2,3-b][1,4]dioxepine moiety can interact with specific sites on these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 3,3’-Spirobi[2H-naphtho[1,2-b]pyran]
Uniqueness
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is unique due to its specific spiro linkage and the combination of cyclobutane and naphtho[2,3-b][1,4]dioxepine moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65478-51-5 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
spiro[2,4-dihydrobenzo[h][1,5]benzodioxepine-3,1'-cyclobutane] |
InChI |
InChI=1S/C16H16O2/c1-2-5-13-9-15-14(8-12(13)4-1)17-10-16(11-18-15)6-3-7-16/h1-2,4-5,8-9H,3,6-7,10-11H2 |
Clé InChI |
YCSIRVVAWFFRDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)COC3=CC4=CC=CC=C4C=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


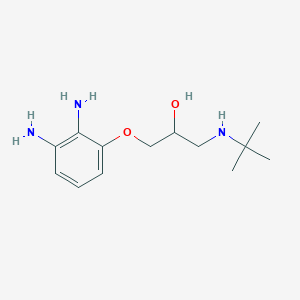
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
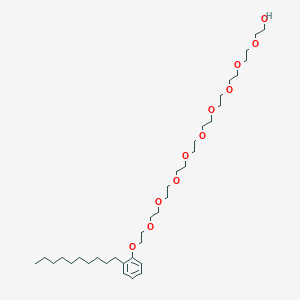
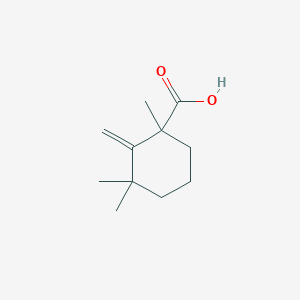

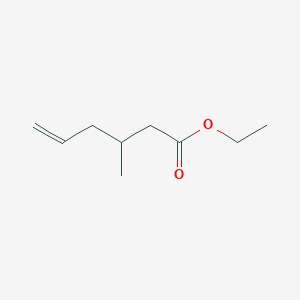
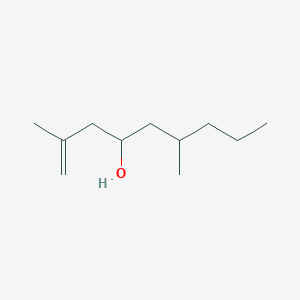

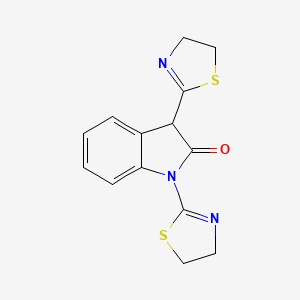
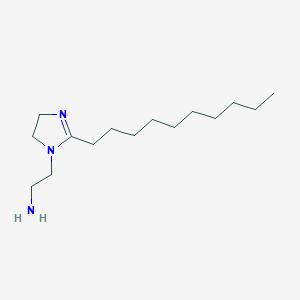
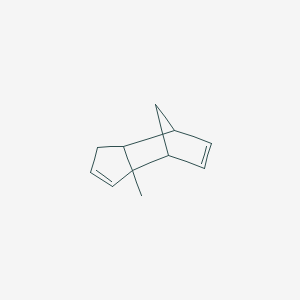
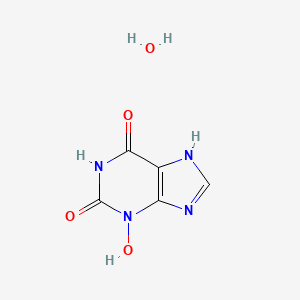
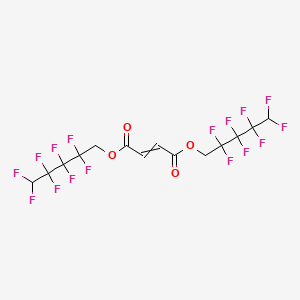
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
